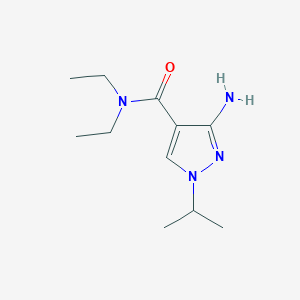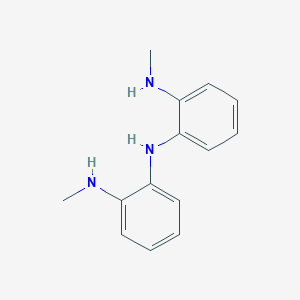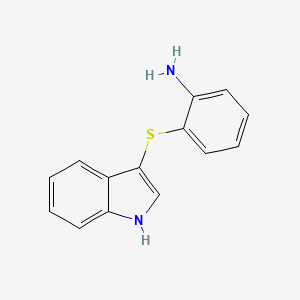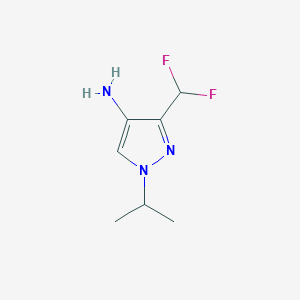
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a diethyl group, and an isopropyl group attached to the pyrazole ring, along with a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Diethyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using diethyl sulfate and isopropyl bromide, respectively.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1H-pyrazole-4-carboxamide: Lacks the diethyl and isopropyl groups.
N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
3-amino-N,N-diethyl-1H-pyrazole-4-carboxamide: Lacks the isopropyl group.
Uniqueness
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all three functional groups (amino, diethyl, and isopropyl) attached to the pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-amino-N,N-diethyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)9-7-15(8(3)4)13-10(9)12/h7-8H,5-6H2,1-4H3,(H2,12,13) |
Clave InChI |
BMFIULMLTIKYRD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CN(N=C1N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11730765.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11730766.png)

![propyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730775.png)

![Carbamic acid, N-[2-methyl-4-[(methylamino)carbonyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B11730778.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11730798.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730814.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730828.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730831.png)
![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730846.png)
![4-{[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile](/img/structure/B11730850.png)
